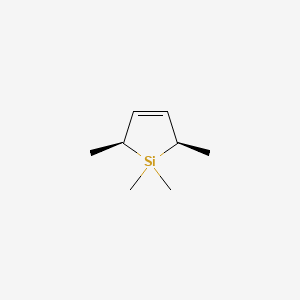
(2R,5S)-1,1,2,5-Tetramethyl-2,5-dihydro-1H-silole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,5S)-1,1,2,5-Tetramethyl-2,5-dihydro-1H-silole is a silicon-containing heterocyclic compound It is characterized by its unique structure, which includes a silole ring with four methyl groups attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5S)-1,1,2,5-Tetramethyl-2,5-dihydro-1H-silole typically involves the reaction of silacyclopentadiene with methylating agents under controlled conditions. One common method includes the use of methyl lithium or methyl magnesium bromide as methylating agents. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of microreactor technology can enhance the efficiency and sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
(2R,5S)-1,1,2,5-Tetramethyl-2,5-dihydro-1H-silole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can yield silanes.
Substitution: Halogenation and alkylation are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Lithium aluminum hydride is often used as a reducing agent.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while alkylation can be performed using alkyl halides.
Major Products
The major products formed from these reactions include silanols, siloxanes, silanes, and various substituted siloles, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
(2R,5S)-1,1,2,5-Tetramethyl-2,5-dihydro-1H-silole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex silicon-containing compounds.
Biology: Research is ongoing into its potential use in biological systems, particularly in drug delivery and imaging.
Medicine: Its unique structure makes it a candidate for the development of new pharmaceuticals.
Industry: It is used in the production of advanced materials, including organic light-emitting diodes (OLEDs) and other electronic components .
Mecanismo De Acción
The mechanism by which (2R,5S)-1,1,2,5-Tetramethyl-2,5-dihydro-1H-silole exerts its effects is primarily through its interaction with various molecular targets. The silicon atom in its structure allows for unique interactions with other molecules, which can lead to the formation of stable complexes. These interactions are crucial in its applications in materials science and potential pharmaceutical uses .
Comparación Con Compuestos Similares
Similar Compounds
(2R,5S)-1,1,2,5-Tetramethyl-2,5-dihydro-1H-silole: is similar to other silole derivatives, such as 2,5-dimethylsilole and 2,5-diphenylsilole.
Silacyclopentadienes: These compounds share a similar ring structure but differ in the substituents attached to the silicon atom.
Uniqueness
The uniqueness of this compound lies in its specific configuration and the presence of four methyl groups, which impart distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific electronic and structural characteristics .
Propiedades
Número CAS |
83654-22-2 |
|---|---|
Fórmula molecular |
C8H16Si |
Peso molecular |
140.30 g/mol |
Nombre IUPAC |
(2S,5R)-1,1,2,5-tetramethyl-2,5-dihydrosilole |
InChI |
InChI=1S/C8H16Si/c1-7-5-6-8(2)9(7,3)4/h5-8H,1-4H3/t7-,8+ |
Clave InChI |
GGGRRDPIZXSSQK-OCAPTIKFSA-N |
SMILES isomérico |
C[C@@H]1C=C[C@@H]([Si]1(C)C)C |
SMILES canónico |
CC1C=CC([Si]1(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


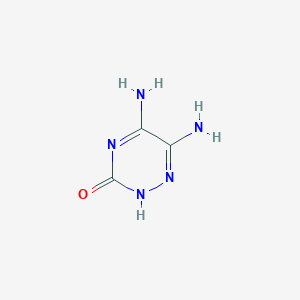
![2-[2-(Decylsulfanyl)ethoxy]ethan-1-ol](/img/structure/B14419280.png)
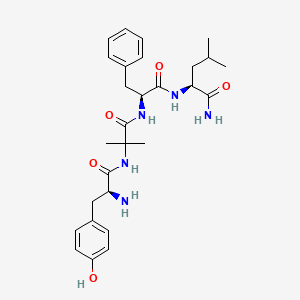
![4-{[(Quinolin-6-yl)amino]methylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14419292.png)


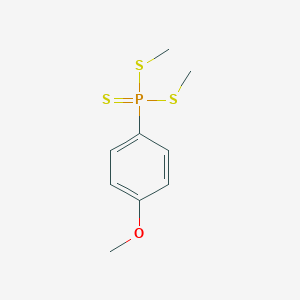
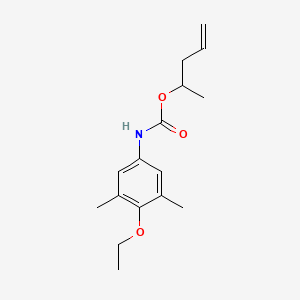
![1,1'-(Butane-1,4-diyl)bis[4-(chloromethyl)benzene]](/img/structure/B14419315.png)
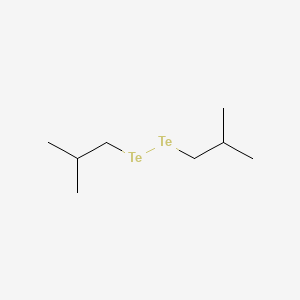
![N-[1-Carboxy-3-oxo-3-(pyrrolidin-1-yl)propyl]-L-alanyl-L-proline](/img/structure/B14419339.png)


![5-acetamido-3,5-dideoxy-D-glycero-alpha-D-galacto-non-2-ulonosyl-(2->3)-beta-D-galactosyl-(1->4)-2-acetamido-2-deoxy-beta-D-glucosyl-(1->3)-[beta-D-glucosyl-(1->4)]-beta-D-galactose](/img/structure/B14419358.png)
